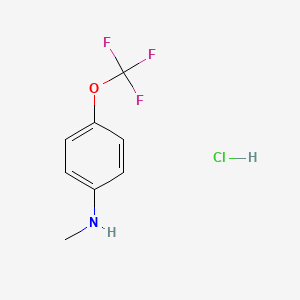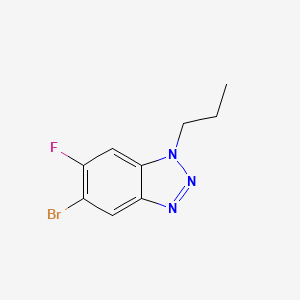![molecular formula C40H58S4Sn2 B572472 4,8-ビス[5-(2-エチルヘキシル)チオフェン-2-イル]-2,6-ビス(トリメチルスタンニル)ベンゾ[1,2-b:4,5-b']ジチオフェン CAS No. 1352642-37-5](/img/structure/B572472.png)
4,8-ビス[5-(2-エチルヘキシル)チオフェン-2-イル]-2,6-ビス(トリメチルスタンニル)ベンゾ[1,2-b:4,5-b']ジチオフェン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its applications in
科学的研究の応用
光触媒による水素発生
BDTTベースの二重アクセプターコポリマーは、光触媒による水素発生における可能性から注目を集めています。研究者たちは、BDTTにおける硫化物の酸化調整を検討し、一連のスルホンベースのコポリマーを構築してきました。これらのコポリマー、特にA1–A2型は、従来のD–A型コポリマーやA–A型ホモポリマーを凌駕する可能性を示しています。 特に、ポリマーPBDTTS-1SOは、可視光照射下で高い光触媒活性を示し、500 nmで18%を超える見かけの量子収率を示しました .
バイオセンシングアプリケーション
BDTTとフタロシアニン亜鉛(PTB7-Th/ZnPc)を組み合わせた、新しい光陰極ナノ複合材料が、超高感度バイオセンシングのために開発されました。この複合材料は、長波長照射下で高い光電気変換効率を示します。 これは、マイクロRNA-21(miRNA-21)を検出するためのバイオセンサーとして機能し、還元物質に対する優れた耐干渉能力を示しています .
有機光起電力(OPV)
BDTT誘導体は、その有利な光電子特性のために有機太陽電池で調査されてきました。可視光および近赤外領域の光を吸収する能力により、OPVアプリケーションに適しています。 研究者たちは、バルクヘテロ接合型太陽電池における電子供与体またはアクセプターとして、BDTTベースの材料を検討しています .
作用機序
Target of Action
The primary target of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
BDTT interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The interaction of BDTT with the sulfone group affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photocatalysis .
Pharmacokinetics
The compound’s photocatalytic activities suggest that it may have high bioavailability in the context of photocatalytic reactions .
Result of Action
The interaction of BDTT with the sulfone group leads to highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also demonstrated an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDTT.
特性
CAS番号 |
1352642-37-5 |
|---|---|
分子式 |
C40H58S4Sn2 |
分子量 |
904.564 |
IUPAC名 |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChIキー |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
製品の起源 |
United States |
Q1: What are the advantages of BDT-IID as a photothermal agent compared to other materials?
A1: BDT-IID polymer dots (Pdots) exhibit several advantageous properties as photothermal agents []:
Q2: How effective is BDT-IID in photoacoustic imaging-guided photothermal therapy?
A2: In vivo studies have shown that BDT-IID Pdots can effectively function as a theranostic nanoplatform for photoacoustic imaging-guided photothermal therapy []. The Pdots provide enhanced photoacoustic contrast, enabling clear visualization of the tumor. Simultaneously, their high photothermal conversion efficiency facilitates effective tumor ablation upon laser irradiation. These findings highlight the potential of BDT-IID Pdots for targeted and image-guided cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)

